molecular formula C10H12FN5O3 B1674325 Lagociclovir CAS No. 92562-88-4

Lagociclovir

Cat. No.: B1674325
CAS No.: 92562-88-4
M. Wt: 269.23 g/mol
InChI Key: RTJUXLYUUDBAJN-KVQBGUIXSA-N
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Description

MIV-210, also known as Lagociclovir, is a nucleoside analogue with potent antiviral properties. It is primarily used for the treatment of hepatitis B virus (HBV) infections. MIV-210 inhibits the replication of wild-type hepatitis B virus in human hepatocellular carcinoma cell lines .

Mechanism of Action

Target of Action

Lagociclovir, also known as FLG, is a nucleoside analogue . Its primary targets are the DNA polymerases of the hepatitis B virus (HBV) . These enzymes play a crucial role in the replication of the viral genome, making them an ideal target for antiviral drugs.

Mode of Action

This compound is converted to its active form, acyclic guanosine analogue , inside the cell . This conversion is facilitated by a viral kinase encoded by the cytomegalovirus (CMV) gene UL97 during infection . The active form of this compound, acyclic guanosine analogue, then inhibits the DNA polymerase of the virus . It does so by mimicking the structure of deoxyguanosine triphosphate (dGTP), a natural substrate of the enzyme . When the viral DNA polymerase incorporates the acyclic guanosine analogue into the growing DNA chain, it causes premature termination of DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the replication of the viral DNA . By inhibiting the DNA polymerase, this compound prevents the virus from replicating its genome and producing new virus particles . This results in a decrease in the viral load and helps control the infection.

Pharmacokinetics

This compound, being a prodrug, is rapidly converted to its active form, ganciclovir, by intestinal and hepatic esterases after oral administration

Result of Action

The primary result of this compound’s action is the inhibition of viral replication . By preventing the virus from replicating its genome, this compound reduces the viral load and helps control the infection. This can alleviate symptoms, prevent complications, and reduce the risk of transmission.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of the viral kinase, which is necessary for the conversion of this compound to its active form, can affect its antiviral activity . Additionally, factors such as the patient’s immune status, the presence of other medications, and the specific strain of the virus can also influence the drug’s action.

Biochemical Analysis

Biochemical Properties

Lagociclovir interacts with various biomolecules in its role as an inhibitor of HBV replication. It is a nucleoside analogue, meaning it mimics the structure of nucleosides, the building blocks of nucleic acids like DNA and RNA . The nature of these interactions involves the incorporation of this compound into the viral genome during replication, which leads to premature termination of the growing nucleic acid chain .

Cellular Effects

This compound exerts significant effects on cells infected with HBV. It inhibits the replication of the virus, thereby reducing the viral load within the cell . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, all of which can be disrupted by viral infection .

Molecular Mechanism

The mechanism of action of this compound involves its incorporation into the viral genome. As a nucleoside analogue, it is mistakenly used by the viral polymerase enzyme during replication. This results in premature termination of the growing nucleic acid chain, thereby inhibiting viral replication .

Metabolic Pathways

This compound is involved in the metabolic pathway of HBV replication. It interacts with the viral polymerase enzyme during replication

Preparation Methods

Synthetic Routes and Reaction Conditions

MIV-210 is synthesized through a series of chemical reactions starting from 3’-fluoro-2’,3’-dideoxyguanosine. The synthesis involves the protection of hydroxyl groups, fluorination, and subsequent deprotection steps. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings .

Industrial Production Methods

The industrial production of MIV-210 follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

MIV-210 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

MIV-210 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Lamivudine: Another nucleoside analogue used for the treatment of hepatitis B virus infections.

    Adefovir: A nucleotide analogue with antiviral properties.

    Entecavir: A potent antiviral agent used for chronic hepatitis B virus infections.

Uniqueness of MIV-210

MIV-210 is unique due to its high oral bioavailability and potent activity against drug-resistant strains of hepatitis B virus. It has demonstrated efficacy in reducing viral load and improving liver function in preclinical and clinical studies .

Properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJUXLYUUDBAJN-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239044
Record name Lagociclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92562-88-4
Record name Lagociclovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092562884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lagociclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAGOCICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU109JJU0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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